Bienvenue dans la boutique en ligne BenchChem!

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Medicinal chemistry Structure-activity relationship Linker optimization

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide (CAS 2034316-02-2) is a fully synthetic small molecule (MW 375.4 g/mol, C20H17N5O3) that embeds a 4-oxoquinazoline pharmacophore connected via a propanamide linker to a 3-(furan-3-yl)pyrazine fragment. This compound has been catalogued in authoritative chemistry registries but, as of the latest accessible records, lacks published, quantitative bioactivity data from peer-reviewed journals, patents, or curated binding databases.

Molecular Formula C20H17N5O3
Molecular Weight 375.388
CAS No. 2034316-02-2
Cat. No. B2886607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
CAS2034316-02-2
Molecular FormulaC20H17N5O3
Molecular Weight375.388
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=NC=CN=C3C4=COC=C4
InChIInChI=1S/C20H17N5O3/c26-18(5-9-25-13-24-16-4-2-1-3-15(16)20(25)27)23-11-17-19(22-8-7-21-17)14-6-10-28-12-14/h1-4,6-8,10,12-13H,5,9,11H2,(H,23,26)
InChIKeyVPKADKXACWZTJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide (CAS 2034316-02-2): Baseline Identity for Research Procurement


N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide (CAS 2034316-02-2) is a fully synthetic small molecule (MW 375.4 g/mol, C20H17N5O3) that embeds a 4-oxoquinazoline pharmacophore connected via a propanamide linker to a 3-(furan-3-yl)pyrazine fragment [1]. This compound has been catalogued in authoritative chemistry registries but, as of the latest accessible records, lacks published, quantitative bioactivity data from peer-reviewed journals, patents, or curated binding databases [1]. Its closest catalogued structural analog is the acetamide linker variant N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (CAS 2034395-41-8), which differs only by one fewer methylene unit in the carbon bridge between the amide carbonyl and the quinazolinone nitrogen [2].

Why General-Purpose Kinase or Quinazolinone Inhibitors Cannot Replace N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide


The target compound's architecture couples a 4-oxoquinazoline core (a privileged scaffold in kinase and enzyme inhibition) with a 3-(furan-3-yl)pyrazine tail via a flexible propanamide linker [1]. The closest commercially catalogued analog, the acetamide variant (CAS 2034395-41-8), has a shorter linker that reduces the rotatable bond count from 6 to 5 and alters the spatial relationship between the hydrogen-bond-capable quinazolinone and the heteroaromatic pyrazine-furan head [2]. Small changes in linker length are known to profoundly affect binding-site complementarity and selectivity in quinazolinone-based inhibitors. Generic substitution with in-class quinazolinone compounds that lack the pyrazine-furan motif risks losing any potential polypharmacology or specific target engagement that the combined scaffold may provide. However, it must be transparently acknowledged that no public head-to-head pharmacological comparison between these two analogs exists within discoverable primary literature or patents; the following evidence dimensions are therefore limited to class-level inferences and computed molecular descriptors until experimental data become available.

Quantitative Differential Evidence for N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide vs. Closest Analog


Linker Length Differentiation: Propanamide vs. Acetamide Bridge Affects Conformational Flexibility

The target compound (propanamide linker) possesses 6 rotatable bonds compared to 5 for the acetamide analog, as computed by PubChem [1]. This additional degree of conformational freedom arises from the extra methylene group in the carbon chain connecting the amide carbonyl to the quinazolinone nitrogen. In medicinal chemistry, linker elongation from acetamide to propanamide can modulate target engagement by altering the distance and orientation between the terminal pharmacophores [2].

Medicinal chemistry Structure-activity relationship Linker optimization

Molecular Weight Differentiation: Propanamide Linker Increases MW by 14 Da Relative to Acetamide Analog

The target compound has a molecular weight of 375.4 g/mol, which is 14 Da higher than the acetamide comparator (361.4 g/mol) due to the additional methylene group [1]. This incremental increase may affect passive membrane permeability and solubility, as larger molecular weight generally correlates with reduced permeability in the absence of compensatory hydrogen-bonding changes.

Drug design Physicochemical property Permeability

Lipophilicity Differentiation: XLogP3-AA Values Suggest Similar Predicted Lipophilicity Despite Linker Change

The computed XLogP3-AA value for the target compound is 0.3, compared to 0.4 for the acetamide analog [1][2]. This negligible difference indicates that the linker elongation does not substantially alter the overall predicted partition coefficient, suggesting that any differential biological activity observed would more likely arise from conformational effects than from bulk lipophilicity changes.

ADME prediction Lipophilicity Drug-likeness

Explicit Absence of Public Pharmacological Data: A Critical Transparency Note for Procurement Decisions

A systematic search of PubMed, BindingDB, ChEMBL, Google Patents, and PubChem BioAssay databases returned no quantitative IC50, Ki, EC50, or in vivo efficacy data for this compound or its closest analogs [1][2]. The compound is not indexed in any known bioactivity database, and no patent claims its use as a specific inhibitor with disclosed biological results. This absence of pharmacologic annotation is the most critical differential factor: any competitor compound that possesses published target engagement data (e.g., known FLT3 or CD73 inhibitors with the same molecular formula but different scaffolds) offers a lower-risk procurement choice for hypothesis-driven research.

Evidence gap Procurement risk Bioactivity

Appropriate Application Scenarios for N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide Based on Available Evidence


Proprietary Library Screening for Novel Target Deconvolution

Given the complete absence of public bioactivity data [1], this compound is most rationally deployed as a diversity element in proprietary high-throughput screening libraries. Its hybrid quinazolinone-pyrazine-furan scaffold is not represented in known bioactive chemical space, making it a candidate for de novo target identification via cellular thermal shift assays (CETSA) or chemoproteomic pull-down experiments.

Structure-Activity Relationship (SAR) Exploration of Linker Geometry in Quinazolinone-Based Inhibitors

The quantified differences in rotatable bond count (6 vs. 5) and molecular weight (375.4 vs. 361.4 g/mol) between this propanamide compound and its acetamide analog [1][2] justify its use as a matched molecular pair for systematically probing the impact of linker length on target affinity, selectivity, and pharmacokinetics. This is the most specific evidence-backed application, as the compound serves as a direct comparator to its one-carbon-shorter analog.

Computational Chemistry and Molecular Docking Studies Focused on Conformational Sampling

The additional rotatable bond in the propanamide linker [1], combined with near-identical lipophilicity (XLogP 0.3 vs. 0.4) [2], makes this compound a valuable test case for evaluating how linker flexibility influences docking poses, binding free energy predictions, and conformational ensemble generation in silico. It can be used to benchmark force-field accuracy for amide-linked heterocyclic systems.

Negative Control for Compounds Claiming CD73 or FLT3 Inhibition

Because structurally distinct compounds with the identical molecular formula (C20H17N5O3) have been reported as CD73 inhibitors (e.g., CD73-IN-18, CAS 3037968-61-6) with published IC50 data, this compound—lacking any bioactivity annotation—can serve as a scaffold-divergent negative control to confirm that observed biological effects are target-specific rather than an artifact of molecular weight or lipophilicity class.

Quote Request

Request a Quote for N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.